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Compound of Interest

Compound Name: Stevioside D

Cat. No.: B15594418

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the sweetness intensity of Stevioside D, a
steviol glycoside from the Stevia rebaudiana plant, and sucrose, the common table sugar. This
analysis is supported by experimental data to inform research and development in the food,
beverage, and pharmaceutical industries.

Quantitative Comparison of Sweetness Intensity

Stevioside D, also known as Rebaudioside D (Reb D), is a high-intensity sweetener that is
significantly sweeter than sucrose. The sweetness intensity of steviol glycosides is
concentration-dependent and tends to plateau at higher concentrations. While comprehensive
dose-response data for Stevioside D is limited in publicly available literature, the following
table summarizes the reported sweetness potency and equivalent concentrations based on
sensory panel studies.
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Approximate
Equivalent Sucrose Sweetness Potency

Sweetener Concentration . .
Concentration (w/v) (relative to
sucrose)
Stevioside D (Reb D) 0.1% (w/v) ~14% ~140x[1]
Stevioside D (Reb D) Not Specified Not Specified 200-300x
Sucrose 14% (w/iv) 14% 1x

Note: The sweetness potency of high-intensity sweeteners can vary depending on the food
matrix, temperature, and pH.

One study involving a consumer panel found that the in-mouth sweetness of a 0.1% (w/v)
Rebaudioside D solution was not statistically different from a 14% (w/v) sucrose solution[1].
Other reports suggest that Rebaudioside D is approximately 200 to 300 times sweeter than
sucrose[2]. It is also noted for having a taste profile that is more reflective of sucrose with less
bitterness compared to other major steviol glycosides like Rebaudioside A[3].

Experimental Protocols

The determination of sweetness intensity is primarily conducted through sensory evaluation by
trained human panelists. The following are summaries of common experimental protocols used
in the cited studies.

Sensory Evaluation for Sweetness Intensity

Objective: To determine the perceived sweetness intensity of Stevioside D relative to sucrose

solutions of known concentrations.

Panelists: A panel of trained sensory assessors is typically used. Panelists are screened for
their ability to detect and scale the intensity of sweet taste.

Methodology: Magnitude Estimation

o Reference Standard: Panelists are first presented with a reference sucrose solution of a
specific concentration (e.g., 5% w/v) and are instructed to assign it a specific intensity score
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(e.g., 100).

o Sample Presentation: Panelists are then presented with a series of randomized, blind-coded
samples of Stevioside D and sucrose at various concentrations.

 Intensity Rating: Panelists rate the sweetness intensity of each sample relative to the
reference standard. For example, a sample perceived as twice as sweet as the reference
would be rated 200.

o Data Analysis: The intensity ratings are geometrically averaged across panelists for each
concentration. These values are then used to generate dose-response curves and calculate
sucrose equivalency.

Methodology: Two-Alternative Forced-Choice (2-AFC)

o Paired Samples: Panelists are presented with pairs of samples, one containing a standard
sucrose solution and the other a solution of Stevioside D.

» Forced Choice: For each pair, panelists are required to identify which of the two samples is
sweeter.

o Threshold Determination: The concentration of Stevioside D is varied until the point at which
it is perceived as equally sweet to the sucrose standard is determined. This is often the
concentration at which 50% of panelists choose the Stevioside D sample as sweeter.

Mandatory Visualizations
Experimental Workflow for Sensory Evaluation

The following diagram illustrates a typical workflow for a sensory evaluation experiment to
determine sweetness intensity.
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Caption: Sensory Evaluation Workflow
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Sweet Taste Signhaling Pathway

Both sucrose and Stevioside D elicit a sweet taste by activating the same primary sweet taste

receptor, a G-protein coupled receptor composed of the T1R2 and T1R3 subunits. The binding
of these molecules initiates an intracellular signaling cascade.
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Caption: Sweet Taste Transduction Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Stevioside D and Sucrose]. BenchChem, [2025]. [Online PDF]. Available at:
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stevioside-d-and-sucrose]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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